molecular formula C6H11B B1607039 5-Bromo-1-hexene CAS No. 4558-27-4

5-Bromo-1-hexene

Cat. No.: B1607039
CAS No.: 4558-27-4
M. Wt: 163.06 g/mol
InChI Key: AIAXFFLNNULCFG-UHFFFAOYSA-N
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Description

5-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a double bond between the first and second carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1-hexene can be synthesized through several methods. One common method involves the reaction of 5-hexen-1-ol with hydrobromic acid (HBr) in the presence of a catalyst. Another method involves the use of allylmagnesium bromide, which is prepared by reacting allyl bromide with magnesium turnings in dry diethyl ether. This Grignard reagent is then reacted with 1-bromo-3-chloropropane to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as bromination and hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Electrophilic Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) is used for bromination.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

Major Products

    Substitution: Products include various substituted alkenes depending on the nucleophile used.

    Addition: Products include vicinal dibromides or hydrogenated alkanes.

    Oxidation: Products include epoxides or diols.

Scientific Research Applications

5-Bromo-1-hexene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Bromohexane: Similar in structure but lacks the double bond, making it less reactive in electrophilic addition reactions.

    5-Chloro-1-hexene: Similar structure with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    5-Iodo-1-hexene: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.

Uniqueness

5-Bromo-1-hexene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-bromohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXFFLNNULCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963400
Record name 5-Bromohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4558-27-4
Record name 5-Bromo-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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